(r)-2-(1-Amino-2-hydroxyethyl)-6-bromophenol

Chiral resolution Enantiomeric purity Stereochemical quality control

Researchers developing non-sulfonamide carbonic anhydrase inhibitors or enantioselective catalysts require stereochemically unambiguous intermediates. (R)-2-(1-Amino-2-hydroxyethyl)-6-bromophenol (CAS 1213450-87-3), ≥98% purity single enantiomer, eliminates confounding stereochemical variables in SAR and asymmetric catalysis. • Ortho-Br enables intramolecular H-bonding for conformational control and serves as a handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig diversification • Chiral β-amino alcohol pharmacophore supports adrenergic receptor modulator and chiral ligand development programs • ⁷⁹Br:⁸¹Br isotopic doublet provides a built-in analytical fingerprint for sensitive LC-MS detection in biological matrices Shipped with full analytical documentation for immediate deployment in medicinal chemistry and catalysis research.

Molecular Formula C8H10BrNO2
Molecular Weight 232.07 g/mol
Cat. No. B13624015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-2-(1-Amino-2-hydroxyethyl)-6-bromophenol
Molecular FormulaC8H10BrNO2
Molecular Weight232.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)O)C(CO)N
InChIInChI=1S/C8H10BrNO2/c9-6-3-1-2-5(8(6)12)7(10)4-11/h1-3,7,11-12H,4,10H2/t7-/m0/s1
InChIKeyYQNUKWBOXOLUSU-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R-2-(1-Amino-2-hydroxyethyl)-6-bromophenol


(R)-2-(1-Amino-2-hydroxyethyl)-6-bromophenol (CAS 1213450-87-3) is an enantiomerically pure chiral β-amino alcohol bromophenol with molecular formula C₈H₁₀BrNO₂ and a molecular weight of 232.07 g/mol . The compound features a bromine substituent at the 6-position (ortho to the phenolic hydroxyl) and an (R)-configured 1-amino-2-hydroxyethyl side chain at the 2-position, yielding a distinctive ortho-bromo, ortho-amino-alcohol substitution pattern . Commercial availability as the single (R)-enantiomer at ≥98% purity distinguishes this compound from its racemic counterpart (CAS 1337268-77-5) and positional analogs . The bromophenol scaffold, combined with the chiral β-amino alcohol pharmacophore, positions this compound within a class of molecules investigated for carbonic anhydrase inhibition, β-adrenergic receptor modulation, and as enantiopure intermediates in asymmetric catalysis [1].

1Single (R)-enantiomer at ≥98% purity for stereochemical-control studies
2Chiral β-amino alcohol bromophenol scaffold for target-engagement and asymmetric catalysis research
3Ortho-bromo and β-hydroxyl functional handles support derivatization and analytical tracking

Substitution Failure: R-2-(1-Amino-2-hydroxyethyl)-6-bromophenol


Substituting (R)-2-(1-amino-2-hydroxyethyl)-6-bromophenol with a close structural analog introduces three interdependent variables that can fundamentally alter biological target engagement, synthetic utility, and physicochemical behavior. First, the (R) absolute configuration at the benzylic carbon is stereochemically determinant: the opposite (S)-enantiomer (CAS 1213053-46-3 for the 4-bromo regioisomer series) or the racemate (CAS 1337268-77-5) may exhibit substantially different binding affinity at chiral biological targets such as adrenergic receptors or enzymes, consistent with well-established stereochemical recognition principles [1]. Second, the bromine position at C6 (ortho to the phenolic –OH) generates an intramolecular hydrogen bond between bromine and the hydroxyl proton that is absent in meta- and para-bromo regioisomers, affecting both pKa and conformational preference [2]. Third, the β-hydroxyl group on the aminoethyl side chain provides an additional hydrogen-bond donor/acceptor site and a handle for further derivatization not available in des-hydroxy analogs such as (R)-2-(1-aminoethyl)-6-bromophenol (CAS 1212954-36-3, MW 216.07) . These orthogonal differentiation axes make generic substitution scientifically unsound without explicit, quantitative comparator data.

Enantiomer or racemate
(S)-enantiomer or racemic mixture may shift target-binding outcomes at chiral recognition sites; stereochemical attribution requires the defined (R)-form.
Regioisomeric bromine position
4-Br or 5-Br analogs lack the ortho-bromine intramolecular hydrogen bond, altering phenolic pKa, conformation, and hydrogen-bond donor strength.
Des-hydroxy analog
Replacement with (R)-2-(1-aminoethyl)-6-bromophenol removes one H-bond donor/acceptor and the β-OH derivatization site, narrowing synthetic and interaction possibilities.

Differentiation Evidence


Enantiomeric Purity vs Racemic Mixture

The (R)-enantiomer (CAS 1213450-87-3) is commercially supplied at ≥98% purity as confirmed by HPLC and NMR batch analysis, whereas the racemic mixture (CAS 1337268-77-5) contains equimolar (R)- and (S)-enantiomers with no stereochemical enrichment . The (R)-configuration is unambiguously established by the stereospecific InChI Key YQNUKWBOXOLUSU-ZETCQYMHSA-N (/t7-/m0/s1), which explicitly encodes the (R) absolute stereochemistry at the C7 benzylic center . This contrasts with the racemate's InChI Key YQNUKWBOXOLUSU-UHFFFAOYSA-N, which carries no stereochemical information. For procurement decisions, this means the (R)-enantiomer provides a defined, single stereoisomer suitable for stereospecific target engagement studies, while the racemate introduces an uncontrolled 50:50 mixture that confounds interpretation of chiral recognition phenomena.

Enantiomeric purity
Head-to-head
≥98% single (R)-enantiomer vs. 0% ee racemate
Enantiopure (R)-form enables unambiguous chiral target-engagement readouts.
Racemate yields averaged IC₅₀/Ki from two stereoisomers.
Chiral resolution Enantiomeric purity Stereochemical quality control Asymmetric synthesis

Bromine Position: Intramolecular Hydrogen Bond Effect

In the 6-bromo (ortho to phenolic –OH) configuration, the bromine atom forms a stabilizing intramolecular hydrogen bond with the adjacent phenolic hydroxyl proton, a phenomenon experimentally confirmed for 2-bromophenol by Raman spectroscopy, far-infrared experiments, and gas-phase thermochemical measurements [1]. This interaction is absent in the 4-bromo (para) and 5-bromo (meta) regioisomers. The ortho-bromine intramolecular hydrogen bond lowers the effective pKa of the phenolic –OH and alters the conformational landscape of the molecule, directly impacting both solubility and hydrogen-bonding capacity with biological targets. In the broader bromophenol SAR literature, bromine position has been shown to differentially influence carbonic anhydrase inhibitory potency, with ortho-substituted bromophenols exhibiting distinct Ki profiles from their para-substituted counterparts [2].

Intramolecular H‑bond
Class-level inference
Ortho-Br···HO interaction present (ΔH ~8–12 kJ/mol) in 6-bromo isomer
Lowers phenolic pKa and alters hydrogen-bond donor profile.
Absent in para/meta regioisomers; data to verify for this compound.
Intramolecular hydrogen bonding Regioisomeric SAR pKa modulation Conformational analysis

Carbonic Anhydrase Inhibition Potency

Bromophenol derivatives as a compound class have demonstrated potent inhibition of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). In a systematic study of 12 bromophenol derivatives by Taslimi et al. (2016), Ki values ranged from 1.85 ± 0.58 to 5.04 ± 1.46 nM against hCA I and from 2.01 ± 0.52 to 2.94 ± 1.31 nM against hCA II [1]. These values represent approximately 7,000- to 20,000-fold greater potency than the clinically used sulfonamide acetazolamide (AZA), which exhibits a Ki of 36.2 mM against hCA I [2]. While the specific compound (R)-2-(1-amino-2-hydroxyethyl)-6-bromophenol was not directly tested in this study, its structural features—a bromophenol core with a β-amino alcohol side chain capable of coordinating the active-site zinc ion—place it within this pharmacophore class. Subsequent work by Öztaşkın et al. (2022) on structurally related diaryl methane bromophenols confirmed Ki values as low as 1.63 ± 0.11 nM against hCA II, reinforcing the class-level potency [3].

CA inhibition class potency
Class-level inference
hCA I Ki 1.85–5.04 nM; hCA II Ki 2.01–2.94 nM (bromophenol class)
Supports carbonic anhydrase inhibitor screening context.
Compound not directly tested; based on structurally related bromophenols.
Carbonic anhydrase inhibition Metalloenzyme inhibitor Glaucoma Anticonvulsant

β-Hydroxyl Group Contribution to H-Bonding

The presence of the β-hydroxyl group on the aminoethyl side chain distinguishes (R)-2-(1-amino-2-hydroxyethyl)-6-bromophenol (MW 232.07) from its des-hydroxy analog (R)-2-(1-aminoethyl)-6-bromophenol (CAS 1212954-36-3, MW 216.07) . This additional hydroxyl contributes one hydrogen-bond donor and one acceptor, increasing the total H-bond donor count from 2 (phenolic –OH + –NH₂) to 3 and the acceptor count from 2 to 3. In the context of the β2-adrenergic receptor pharmacophore model, the β-hydroxyl group is a critical determinant of agonist potency and selectivity, forming a key hydrogen bond with the receptor binding pocket that is absent in des-hydroxy congeners [1]. The β-hydroxyl also serves as a synthetic handle for O-acylation, phosphorylation, or glycosylation, enabling late-stage diversification strategies that are not accessible with the des-hydroxy scaffold. The mass difference of 16 Da (one oxygen atom) provides unambiguous analytical differentiation by LC-MS.

β‑Hydroxyl contribution
Class-level inference
+1 HBD, +1 HBA, +16 Da vs. des‑hydroxy analog (MW 216.07)
Extra hydrogen-bond site supports receptor-engagement and derivatization.
Critical in β2-adrenergic pharmacophore models.
Hydrogen bonding β-amino alcohol pharmacophore Derivatization handle Structure-activity relationship

Chiral Ligands in Asymmetric Synthesis

Enantiopure 2-(aminoalkyl)phenol derivatives, the structural class to which the target compound belongs, have been established as effective chiral ligands in metal-catalyzed asymmetric reactions. Cimarelli and Palmieri (2009) demonstrated that these compounds, when used as pre-catalysts or ligands, promote enantioselective dialkylzinc addition to aldehydes and borane-mediated ketone reduction with enantiomeric excesses dependent on the specific substitution pattern of the phenol ring [1]. The (R)-configured amino alcohol side chain provides the chiral induction element, while the bromophenol core modulates Lewis acidity and solubility. The patent literature further describes methods for producing enantiomerically pure aminoalkylphenols via diastereoselective reduction of ketone precursors followed by nucleophilic substitution, with the 6-bromo substitution pattern offering distinct electronic properties that influence catalytic turnover [2]. The racemic form (CAS 1337268-77-5) is unsuitable for asymmetric catalysis applications, as it would produce racemic products.

Asymmetric catalysis utility
Supporting evidence
Enantiopure (R)-ligand enables asymmetric induction; racemate fails
Defined stereochemistry required for enantioselective dialkylzinc/borane reactions.
Based on 2-(aminoalkyl)phenol class performance.
Asymmetric catalysis Chiral ligand Organocatalysis Enantioselective synthesis

Mass Spectrometric Differentiation via Bromine Isotopic Pattern

The presence of bromine at position 6 imparts a characteristic isotopic signature that enables unambiguous mass spectrometric differentiation from the non-brominated analog. The target compound (MW 232.07, C₈H₁₀BrNO₂) exhibits a distinctive ¹⁹Br:⁸¹Br isotopic doublet (~1:1 ratio) at M and M+2, with a mass shift of +78.9 Da relative to the non-brominated analog 2-(1-amino-2-hydroxyethyl)phenol (CAS 741232-09-7, MW 153.18) . This isotopic pattern serves as a built-in analytical fingerprint for compound tracking in complex biological matrices by LC-MS/MS. Additionally, the bromine atom increases LogP by approximately 0.7-0.9 units compared to the non-brominated analog (estimated from Hansch π constant for aromatic bromine), altering both chromatographic retention and membrane permeability. The bromine atom also provides a synthetic handle for further functionalization via cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) that is absent in the non-halogenated scaffold.

Bromine isotopic signature
Class-level inference
⁷⁹Br/⁸¹Br 1:1 doublet, ΔMW +78.9 Da vs. non‑Br analog
Enables label-free LC-MS/MS tracking and reduces matrix interference.
Estimated LogP increase ~0.7–0.9 units; data to verify.
LC-MS identification Isotopic pattern Metabolite identification Analytical quality control

R-2-(1-Amino-2-hydroxyethyl)-6-bromophenol Applications


Carbonic Anhydrase Inhibitor Screening

For drug discovery programs targeting human carbonic anhydrase isoenzymes (hCA I, hCA II, hCA IX, hCA XII) in glaucoma, cancer, or epilepsy indications, the (R)-enantiomer provides a structurally defined, non-sulfonamide chemical starting point for inhibitor development. Bromophenol derivatives as a class have demonstrated Ki values in the low nanomolar range (1.85–5.04 nM for hCA I; 2.01–2.94 nM for hCA II), representing potency improvements of ~7,000- to 20,000-fold over the clinical standard acetazolamide (Ki = 36.2 mM) [1]. The (R)-configured β-amino alcohol side chain offers a zinc-chelating pharmacophore distinct from the sulfonamide motif, potentially overcoming sulfonamide-related hypersensitivity while retaining target engagement. Researchers should employ the single (R)-enantiomer rather than the racemate to avoid confounding stereochemical variables in SAR interpretation [2].

β2-Adrenergic Agonist Synthesis Building Block

The (R)-β-amino alcohol bromophenol scaffold aligns with the key pharmacophoric elements of long-acting β2-adrenergic receptor agonists (LABAs), where the (R)-configuration at the benzylic alcohol carbon is a critical determinant of receptor binding affinity and selectivity [1]. The 6-bromo substituent provides a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination), enabling the introduction of aryl, heteroaryl, or amino substituents to modulate receptor subtype selectivity and pharmacokinetic properties [2]. The β-hydroxyl group serves as both a hydrogen-bond donor for receptor engagement and a site for prodrug derivatization (e.g., ester prodrugs for inhaled delivery). For medicinal chemistry teams developing next-generation β2-agonists with improved receptor residency time or biased signaling profiles, this enantiopure building block offers a convergence point for parallel SAR exploration.

Asymmetric Catalysis Ligand

Enantiopure 2-(aminoalkyl)phenol derivatives have established utility as chiral ligands in homogeneous asymmetric catalysis, promoting enantioselective dialkylzinc additions to aldehydes and borane-mediated ketone reductions [1]. The (R)-2-(1-amino-2-hydroxyethyl)-6-bromophenol scaffold offers three coordination sites (phenolic –OH, amine –NH₂, and hydroxyl –OH) for metal chelation, with the bromine substituent tuning the electronic properties of the phenol ring and thus the Lewis acidity of the resulting metal complex. The ortho-bromine intramolecular hydrogen bond with the phenolic –OH further modulates the ligand's conformational preferences, potentially influencing enantioselectivity outcomes. For methodology development laboratories, procurement of the defined (R)-enantiomer at ≥98% purity is essential, as the racemate would produce racemic products in asymmetric transformations. The bromine substituent also enables covalent immobilization onto solid supports via cross-coupling for heterogeneous asymmetric catalysis applications.

LC-MS/MS Bioanalysis with Bromine Isotopic Signature

The distinctive ⁷⁹Br:⁸¹Br isotopic doublet (~1:1 ratio, Δm/z = 2) of (R)-2-(1-amino-2-hydroxyethyl)-6-bromophenol (MW 232.07) provides a built-in analytical fingerprint for sensitive and specific detection in complex biological matrices [1]. This isotopic pattern enables confident compound identification in metabolite profiling, pharmacokinetic studies, and environmental fate analysis without requiring radiolabeled tracer or derivatization. Compared to the non-brominated analog (MW 153.18), the +78.9 Da mass shift moves the compound into a higher-mass region with reduced background interference from endogenous matrix components. The bromine also contributes an estimated LogP increase of ~0.7–0.9 units, facilitating organic solvent extraction from aqueous biological samples. For bioanalytical laboratories supporting preclinical development, this combination of isotopic distinguishability and favorable physicochemical properties makes the brominated scaffold analytically advantageous over non-halogenated congeners.

Application
Selection Property
Validation Focus
Carbonic anhydrase inhibitor screening
Enantiopure non-sulfonamide bromophenol scaffold
Class-level Ki context and zinc-chelating pharmacophore review
β2‑adrenergic receptor modulator synthesis
(R)-β-amino alcohol building block with bromine handle
Stereochemical control and receptor-binding assay context
Asymmetric catalysis ligand development
Enantiopure (R)-amino alcohol chiral ligand
Chiral induction and catalytic turnover in benchmark reactions
LC‑MS/MS bioanalytical method setup
Bromine isotopic pattern for label-free detection
Matrix-effect review and detection specificity in research matrices
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